1-(2,2,2-Trifluoroethyl)piperidin-4-ol chemical properties
1-(2,2,2-Trifluoroethyl)piperidin-4-ol chemical properties
An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Properties, Synthesis, and Applications
Introduction
1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a fluorinated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoroethyl group onto the piperidine scaffold imparts unique physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and key applications of this versatile building block, tailored for researchers and scientists in pharmaceutical development.
The piperidine ring is a prevalent structural motif in many approved drugs, valued for its ability to confer aqueous solubility and desirable pharmacokinetic profiles. The addition of the trifluoroethyl moiety offers a strategic tool for fine-tuning these properties. Specifically, the strong electron-withdrawing nature of the fluorine atoms can lower the basicity (pKa) of the piperidine nitrogen, which can be critical for optimizing interactions with target receptors and reducing off-target effects. This guide will delve into the technical specifics that make this compound a valuable intermediate in the synthesis of complex and targeted therapeutic agents.[1]
Core Chemical and Physical Properties
The fundamental properties of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol are summarized below. These data are essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 90633-29-7 | [1] |
| Molecular Formula | C₇H₁₂F₃NO | [1] |
| Molecular Weight | 183.17 g/mol | [1] |
| Appearance | White crystalline solid (typical) | [2] |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place | [1][3] |
| Solubility | Low in water, higher in organic solvents (e.g., Methanol, DMSO) | [2] |
Synthesis and Mechanistic Rationale
The most common and direct route to synthesize 1-(2,2,2-Trifluoroethyl)piperidin-4-ol is through the nucleophilic N-alkylation of piperidin-4-ol. This reaction leverages the nucleophilicity of the secondary amine on the piperidine ring to displace a leaving group on a trifluoroethylating agent.
A typical synthetic approach involves reacting piperidin-4-ol with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) or a similar reactive species. The choice of a strong electrophile like a triflate is crucial for efficiently driving the reaction with the moderately nucleophilic piperidine nitrogen. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically included to neutralize the acid generated during the reaction without competing in the alkylation step. The solvent of choice is often a polar aprotic solvent like dichloromethane (DCM) or acetonitrile to facilitate the dissolution of reactants and support the SN2 reaction mechanism.
Below is a diagram illustrating this common synthetic pathway.
Caption: Synthetic pathway for 1-(2,2,2-Trifluoroethyl)piperidin-4-ol.
Applications in Drug Discovery and Development
The unique structural features of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol make it a valuable scaffold in modern medicinal chemistry. Its application spans several therapeutic areas, primarily due to the advantageous properties conferred by the trifluoroethyl group.
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Neuroscience and Psychiatry: The piperidine core is a well-established pharmacophore for central nervous system (CNS) targets. The trifluoroethyl group can enhance blood-brain barrier permeability, a critical factor for drugs targeting the brain. This compound is used as a starting material or intermediate for synthesizing molecules that interact with dopamine and serotonin receptors, making it relevant for developing treatments for depression, anxiety, and other neurological disorders.[1]
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Oncology: It serves as a key building block in the synthesis of potent enzyme inhibitors. For instance, it was instrumental in the development of CPI-1205, a selective inhibitor of the histone methyltransferase EZH2, which has been investigated in clinical trials for B-cell lymphomas.[4] The piperidine moiety often provides a vector for interacting with the target protein, while the trifluoroethyl group can enhance binding affinity and metabolic stability.
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Antiproliferative and Antimycotic Agents: Piperidine derivatives have shown broad biological activity, including anticancer and antifungal properties.[5][6][7] The 1-(2,2,2-trifluoroethyl)piperidin-4-ol scaffold can be further functionalized to create novel compounds with antiproliferative effects on cancer cell lines or potent activity against clinically relevant fungal species.[5][7]
Safety, Handling, and Storage
As a reactive chemical intermediate, 1-(2,2,2-Trifluoroethyl)piperidin-4-ol requires careful handling. The following information is derived from available Safety Data Sheets (SDS) and should be strictly followed.
| Safety Aspect | Guideline | Citation(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a full suit, boots, and gloves. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [3][8] |
| Handling | Work under a chemical fume hood. Avoid contact with skin, eyes, and inhalation of vapor or mist. Keep away from heat, sparks, and open flames. | [3] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Opened containers must be carefully resealed and kept upright. | [3][8] |
| Fire Fighting | Use "alcohol" foam, carbon dioxide, or dry chemical extinguishers. For large fires, use water spray or fog. Firefighters should wear self-contained breathing apparatus (SCBA). | [3] |
| Disposal | Dispose of via a licensed professional waste disposal service. Burn in a chemical incinerator equipped with an afterburner and scrubber. | [3] |
Hazard Summary: The compound is often classified as highly flammable and may be toxic if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye burns.[3]
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, designed as a self-validating system to ensure product quality and purity.
Protocol 1: Synthesis via N-Alkylation
This protocol details the synthesis of the title compound from piperidin-4-ol.
Objective: To synthesize 1-(2,2,2-Trifluoroethyl)piperidin-4-ol with high purity.
Materials:
-
Piperidin-4-ol (1.0 eq)
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2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperidin-4-ol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. DIPEA acts as a non-nucleophilic base to quench the triflic acid byproduct.
-
-
Addition of Alkylating Agent: Cool the solution to 0°C using an ice bath. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise over 15 minutes.
-
Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Rationale: The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 1-(2,2,2-Trifluoroethyl)piperidin-4-ol as a solid.
Protocol 2: Quality Control and Characterization
Objective: To confirm the identity and assess the purity of the synthesized product.
Procedure:
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the piperidine ring protons and the quartet for the -CH₂- group adjacent to the CF₃ group.[9]
-
¹⁹F NMR Spectroscopy: This analysis will show a characteristic triplet for the -CF₃ group, confirming its presence.
-
Mass Spectrometry (MS): Use LC-MS to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion (m/z 184.09).
-
Purity Analysis (HPLC): Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) to determine the purity of the compound, which should be >95% for most applications.
The workflow for synthesis and quality control is visualized below.
Caption: Workflow for the synthesis and quality control of the compound.
Conclusion
1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a strategically important building block in contemporary chemical and pharmaceutical research. Its synthesis is straightforward, and the incorporation of the trifluoroethyl group offers a powerful method for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. From enhancing CNS penetration to providing metabolic stability, its utility in creating novel therapeutics for oncology and neuroscience is well-documented. Adherence to strict safety and handling protocols is essential for its use in the laboratory. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this versatile compound in their synthetic endeavors.
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1-METHYL-3-(2,2,2-TRIFLUORO-1-HYDROXYETHYL)PIPERIDIN-2-ONE;MINOR-DIASTEREOISOMER - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
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